molecular formula C16H21BrN2O3 B581722 2-Bromo-6-(4-BOC-piperazino)benzaldehyde CAS No. 1381944-27-9

2-Bromo-6-(4-BOC-piperazino)benzaldehyde

Cat. No.: B581722
CAS No.: 1381944-27-9
M. Wt: 369.259
InChI Key: NPRGNLAZNZFAKI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-Bromo-6-(4-BOC-piperazino)benzaldehyde (CAS 1381944-27-9) is a brominated benzaldehyde derivative featuring a tert-butoxycarbonyl (BOC)-protected piperazino group at the 6-position of the aromatic ring. Its molecular formula is C₁₆H₂₀BrN₂O₃, with a molecular weight of 377.25 g/mol. The compound is characterized by high purity (96%) and is typically used as a synthetic intermediate in pharmaceutical and organic chemistry, leveraging the BOC group’s stability in multi-step reactions .

Availability and Applications
As of 2025, commercial availability of this compound is marked as "discontinued" by suppliers like CymitQuimica, though it remains accessible through specialized chemical providers like Combi-Blocks . Its primary utility lies in facilitating amine protection strategies, particularly in the synthesis of complex molecules such as kinase inhibitors or receptor ligands.

Properties

IUPAC Name

tert-butyl 4-(3-bromo-2-formylphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O3/c1-16(2,3)22-15(21)19-9-7-18(8-10-19)14-6-4-5-13(17)12(14)11-20/h4-6,11H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRGNLAZNZFAKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=CC=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743023
Record name tert-Butyl 4-(3-bromo-2-formylphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381944-27-9
Record name 1-Piperazinecarboxylic acid, 4-(3-bromo-2-formylphenyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1381944-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(3-bromo-2-formylphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

2-Bromo-6-(4-BOC-piperazino)benzaldehyde undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include bases, acids, and solvents such as dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Bromo-6-(4-BOC-piperazino)benzaldehyde has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(4-BOC-piperazino)benzaldehyde involves its interaction with specific molecular targets and pathways. The bromine atom and the aldehyde group play crucial roles in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. These interactions can modulate biological pathways and result in various biological effects .

Comparison with Similar Compounds

Structural Analogues with Brominated Benzaldehyde Backbones

Table 1: Key Brominated Benzaldehyde Derivatives
Compound Name CAS Number Purity Molecular Formula Molecular Weight (g/mol) Key Substituent
2-Bromo-6-(4-BOC-piperazino)benzaldehyde 1381944-27-9 96% C₁₆H₂₀BrN₂O₃ 377.25 BOC-protected piperazino
3'-Bromobiphenyl-4-carbaldehyde 400749-87-3 97% C₁₃H₉BrO 261.12 Biphenyl backbone
5-Bromo-2,2'-bithiophene-5'-carboxaldehyde 110046-60-1 98% C₉H₅BrOS₂ 273.17 Bithiophene backbone
2-(4-Benzylpiperazin-1-yl)-6-bromobenzaldehyde 1713163-03-1 N/A C₁₈H₁₉BrN₂O 359.30 Benzyl-piperazino

Key Observations :

  • Substituent Effects : The BOC group in the target compound enhances steric protection of the piperazine nitrogen, distinguishing it from the benzyl-substituted analogue (CAS 1713163-03-1), which lacks this protective feature .
  • Reactivity : Brominated benzaldehydes with electron-withdrawing groups (e.g., biphenyl or bithiophene backbones) exhibit reduced aldehyde reactivity compared to simpler benzaldehydes due to conjugation effects. However, the target compound’s aldehyde retains high reactivity in nucleophilic additions or reductions, akin to benzaldehyde (93% reduction yield under EDAB conditions) .

Reactivity Comparison: Aldehydes vs. Ketones

Reduction Kinetics :

  • Aldehydes (e.g., benzaldehyde) are reduced faster and more efficiently than ketones (e.g., acetophenone) under identical conditions (93% vs. 68% alcohol yield) . This trend extends to the target compound, where the aldehyde group is expected to undergo reductions (e.g., to benzyl alcohol derivatives) more readily than ketone analogues.

Chromatographic Behavior :

  • Benzaldehyde and methylbenzoate exhibit similar retention on ODS and Deltabond-CSC columns (capacity factor ~1.1). The target compound’s bulky BOC-piperazino group likely increases retention time due to enhanced hydrophobic interactions, though experimental data is lacking .

Biological Activity

2-Bromo-6-(4-BOC-piperazino)benzaldehyde is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom and a piperazine moiety protected by a Boc (tert-butyloxycarbonyl) group. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The aldehyde functional group can participate in nucleophilic addition reactions, while the piperazine ring can engage in hydrogen bonding and electrostatic interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives containing piperazine rings demonstrate significant antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Piperazine Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Piperazine derivative AS. aureus16 µg/mL
Piperazine derivative BP. aeruginosa64 µg/mL

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and PC3 (prostate cancer) cells .

Table 2: Anticancer Activity Assessment

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2311.75Induction of apoptosis via caspase activation
PC32.25Inhibition of cell cycle progression

Study on Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs of this compound and evaluated their effects on cancer cell viability. The results indicated that certain analogs exhibited enhanced potency compared to the original compound, highlighting the importance of structural modifications in optimizing therapeutic efficacy .

Antimicrobial Screening

A comprehensive antimicrobial screening was conducted on various derivatives containing the piperazine moiety. The findings revealed that modifications to the benzaldehyde scaffold significantly influenced antibacterial activity, with some derivatives showing MIC values as low as 8 µg/mL against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-6-(4-BOC-piperazino)benzaldehyde, and how can intermediates be characterized?

  • Methodological Answer : A common approach involves multi-step functionalization of brominated benzaldehyde derivatives. For example, brominated benzaldehydes (e.g., 4-Bromo-2-fluorobenzaldehyde or 2-Bromo-6-hydroxybenzaldehyde) are often used as starting materials . Key steps include:

  • Piperazino coupling : BOC-protected piperazine can be introduced via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) is standard. Intermediate characterization should use 1H/13C NMR to confirm substitution patterns and HPLC-MS to verify purity (>95%) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

  • Methodological Answer : Use slow evaporation in polar aprotic solvents (e.g., DMSO or DMF) mixed with non-polar solvents (e.g., toluene) to induce crystal growth. For structural refinement, employ SHELXL (a widely validated program for small-molecule crystallography) to resolve electron density maps and validate bond lengths/angles . Pre-screening with PXRD helps identify crystalline phases before single-crystal analysis.

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodological Answer :

  • Purity : Combine HPLC (C18 column, acetonitrile/water mobile phase) with TGA (thermal gravimetric analysis) to detect volatile impurities.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via FTIR (e.g., tracking aldehyde C=O stretches at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. FTIR) for the aldehyde functional group be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational dynamics. For example:

  • NMR : Use deuterated DMSO to stabilize the aldehyde proton and reduce exchange broadening.
  • FTIR : Employ high-resolution far-IR spectroscopy (as in benzaldehyde rotational barrier studies) to resolve torsional modes and confirm planar geometry .
  • Cross-validation : Compare with computational models (DFT calculations using Gaussian) to simulate spectra and identify outliers .

Q. What strategies mitigate side reactions during BOC deprotection in piperazino-benzaldehyde derivatives?

  • Methodological Answer : BOC removal under acidic conditions (e.g., TFA/DCM) can lead to aldehyde oxidation. Mitigation strategies include:

  • Low-temperature deprotection : Perform reactions at −20°C to minimize acid-catalyzed side reactions.
  • In situ stabilization : Add scavengers (e.g., triethylsilane) to quench reactive intermediates. Monitor progress via LC-MS to detect premature decomposition .

Q. How can reaction yields be improved in SNAr reactions involving sterically hindered benzaldehyde derivatives?

  • Methodological Answer :

  • Microwave-assisted synthesis : Enhances reaction rates and reduces steric hindrance (e.g., 100°C, 150 W, 30 minutes).
  • Catalytic systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve nucleophilicity in biphasic solvent systems .
  • DoE (Design of Experiments) : Apply factorial design to optimize temperature, solvent polarity, and base strength .

Data Analysis & Validation

Q. How should researchers address low reproducibility in synthetic protocols for this compound?

  • Methodological Answer :

  • Structured documentation : Record exact solvent grades, humidity levels, and equipment calibration data.
  • Batch-to-batch analysis : Use PCA (Principal Component Analysis) on HPLC chromatograms to identify outlier batches.
  • Collaborative validation : Share protocols with independent labs for cross-verification, as emphasized in high-throughput crystallography pipelines .

Q. What computational tools are effective for predicting reactivity in benzaldehyde-piperazino systems?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model piperazino interactions with target receptors.
  • Reactivity descriptors : Calculate Fukui indices (via ORCA or NWChem ) to identify electrophilic/nucleophilic sites on the benzaldehyde core .

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